![molecular formula C9H14N2O2S B3373435 2-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid CAS No. 1006483-08-4](/img/structure/B3373435.png)
2-(((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid
Overview
Description
Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves reactions of intra- and intermolecular heterocyclization . For example, Amini et al. synthesized N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide and evaluated it for anti-tubercular activity .Molecular Structure Analysis
Pyrazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Pyrazole is amphoteric in nature, showing both acidic and basic properties . Its structural diversity is due to the ability to modify through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions .Physical And Chemical Properties Analysis
Pyrazole is a white or colorless solid that is highly soluble in water and other polar solvents .Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been reported to interact with various biological targets .
Mode of Action
Compounds with similar structures have been shown to interact with their targets in a variety of ways .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been shown to exhibit cytotoxic efficiency and potent in vitro antipromastigote activity .
Action Environment
Environmental factors such as temperature, ph, and the presence of other compounds can significantly influence the action of a compound .
Advantages and Limitations for Lab Experiments
One of the advantages of using EMPA in lab experiments is its relatively simple synthesis method. EMPA is also stable and can be easily stored for future use. However, one of the limitations of using EMPA is its low solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for research on EMPA. One area of research is to further investigate its mechanism of action and identify specific signaling pathways that are modulated by EMPA. Another area of research is to explore its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, research can be conducted to improve the solubility of EMPA in water, which can expand its use in lab experiments.
Conclusion:
In conclusion, EMPA is a chemical compound that has shown promise in various scientific research applications, including cancer, diabetes, and inflammation. Its mechanism of action and biochemical and physiological effects have been studied extensively. While there are advantages and limitations to using EMPA in lab experiments, there are also several future directions for research that can expand our understanding of this compound and its potential therapeutic applications.
Scientific Research Applications
EMPA has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, EMPA has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, EMPA has been studied for its ability to lower blood glucose levels and improve insulin sensitivity. In inflammation research, EMPA has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Safety and Hazards
properties
IUPAC Name |
2-[(1-ethyl-5-methylpyrazol-4-yl)methylsulfanyl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-3-11-7(2)8(4-10-11)5-14-6-9(12)13/h4H,3,5-6H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUJOOAQQAMKRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CSCC(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401181780 | |
Record name | 2-[[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401181780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1006483-08-4 | |
Record name | 2-[[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006483-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401181780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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